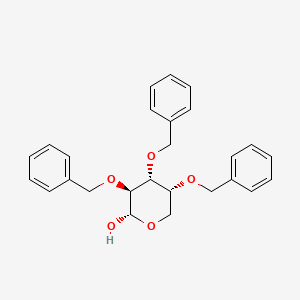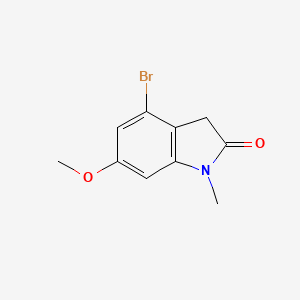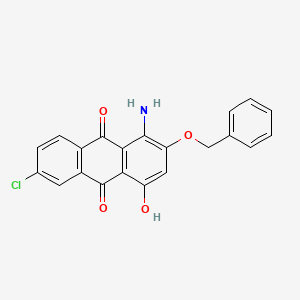
1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as dyes, pigments, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes amino, benzyloxy, chloro, and hydroxy functional groups attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Chlorination: Chlorine is introduced to the desired position on the anthracene ring.
Benzyloxylation: A benzyloxy group is introduced via a nucleophilic substitution reaction.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The benzyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Coupling Reactions: Larger polycyclic aromatic compounds.
Scientific Research Applications
1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include oxidative stress induction and apoptosis.
Comparison with Similar Compounds
- 1-Amino-2-(benzyloxy)-anthracene-9,10-dione
- 6-Chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-4-hydroxyanthracene-9,10-dione
Uniqueness: 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for diverse chemical modifications, while the chloro and benzyloxy groups enhance its stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
88605-00-9 |
|---|---|
Molecular Formula |
C21H14ClNO4 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-amino-6-chloro-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO4/c22-12-6-7-13-14(8-12)21(26)17-15(24)9-16(19(23)18(17)20(13)25)27-10-11-4-2-1-3-5-11/h1-9,24H,10,23H2 |
InChI Key |
YIFBJZKGODRBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


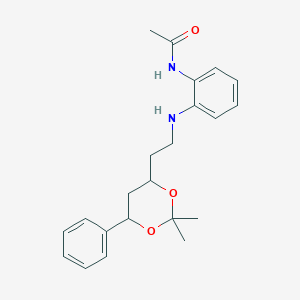
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

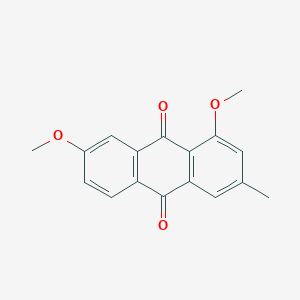
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
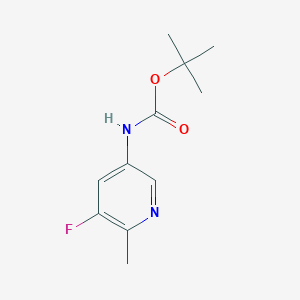

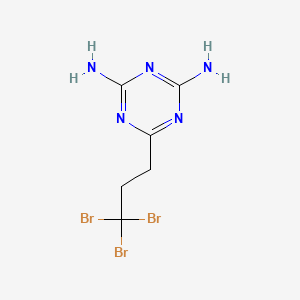
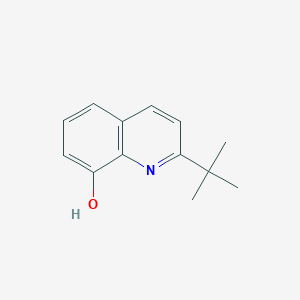
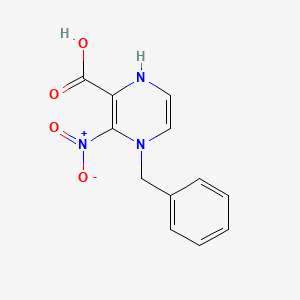
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
